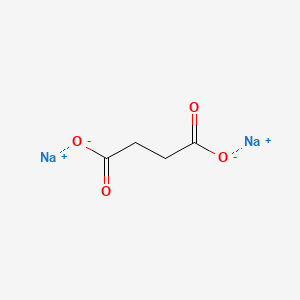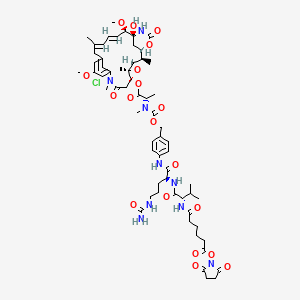
SC-VC-Pab-DM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SC-VC-Pab-DM1 is a drug-linker conjugate used in Antibody-Drug Conjugates (ADC). It features DM1 (Mertansine), a potent tubulin inhibitor, linked through the SC-VC-Pab ADC linker. This conjugate is designed to deliver potent antitumor activity by targeting cancer cells specifically .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-DM1 involves the conjugation of DM1 to the SC-VC-Pab linker. The process typically includes the following steps:
Activation of the Linker: The SC-VC-Pab linker is activated to form a reactive intermediate.
Conjugation with DM1: The activated linker is then reacted with DM1 under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of the linker and DM1 are processed in batches.
Purification: The final product is purified using techniques such as tangential flow filtration (TFF) and high-performance liquid chromatography (HPLC)
化学反应分析
Types of Reactions
SC-VC-Pab-DM1 undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction is the conjugation of DM1 to the SC-VC-Pab linker.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of DM1
Common Reagents and Conditions
Reagents: Common reagents include DM1, SC-VC-Pab linker, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature with controlled pH and solvent conditions
Major Products
The major product of these reactions is the this compound conjugate, which is used in ADCs for targeted cancer therapy .
科学研究应用
SC-VC-Pab-DM1 has several scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeting specific cancer cells.
Medicine: Utilized in the development of targeted cancer therapies, particularly in ADCs.
Industry: Employed in the production of ADCs for clinical and research purposes
作用机制
SC-VC-Pab-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing DM1.
Inhibition of Tubulin: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
相似化合物的比较
Similar Compounds
MC-vc-PAB-MMAE: Another ADC linker conjugate used in targeted cancer therapy.
Auristatin-based ADCs: Similar in function but use different payloads such as monomethyl auristatin E (MMAE)
Uniqueness
SC-VC-Pab-DM1 is unique due to its specific linker and potent DM1 payload, which provides high efficacy in targeting and killing cancer cells. Its stability and targeted delivery make it a valuable tool in cancer therapy .
属性
分子式 |
C61H82ClN9O19 |
|---|---|
分子量 |
1280.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1 |
InChI 键 |
LXJMPVKQZDSAAC-OGMVYAKQSA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
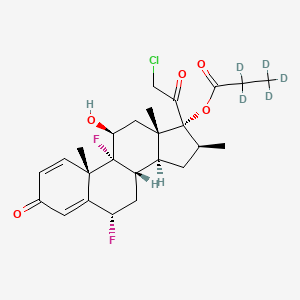
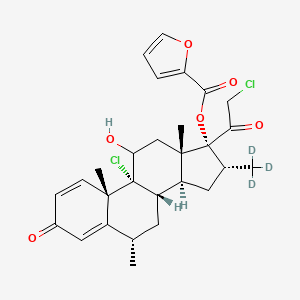
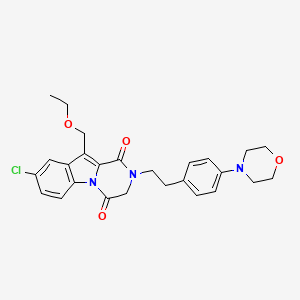
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
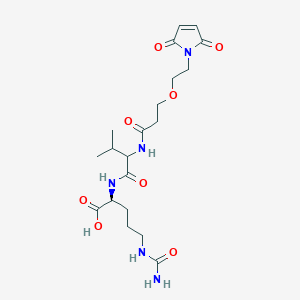
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
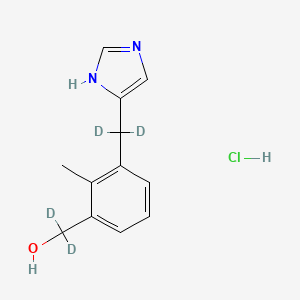
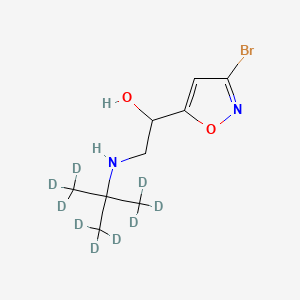
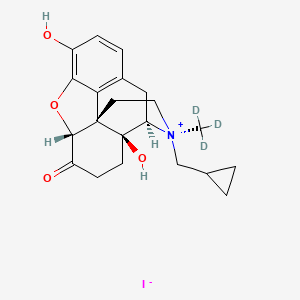
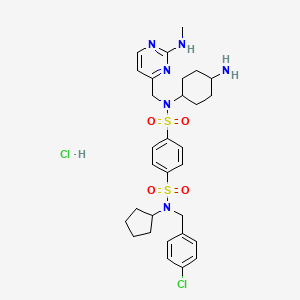
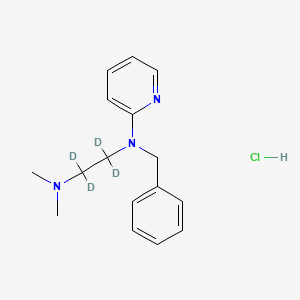
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
